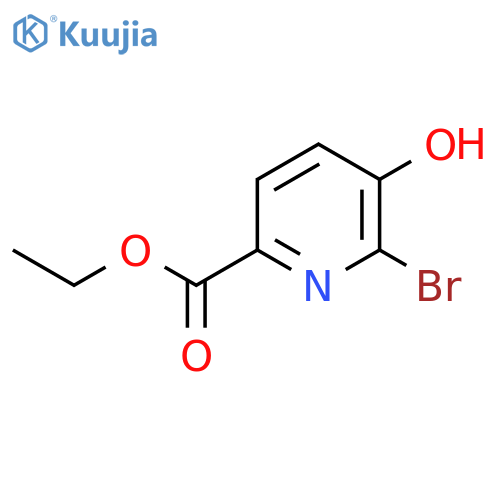Cas no 1807260-74-7 (Ethyl 6-bromo-5-hydroxypicolinate)

1807260-74-7 structure
商品名:Ethyl 6-bromo-5-hydroxypicolinate
Ethyl 6-bromo-5-hydroxypicolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-5-hydroxypicolinate
- F75504
- 1807260-74-7
- ethyl 6-bromo-5-hydroxypyridine-2-carboxylate
-
- インチ: 1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3
- InChIKey: XKJSXERPOVBOFF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(C(=O)OCC)=N1)O
計算された属性
- せいみつぶんしりょう: 244.96876g/mol
- どういたいしつりょう: 244.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 6-bromo-5-hydroxypicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012783-1g |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029012783-250mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| 1PlusChem | 1P024I9K-1g |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 1g |
$415.00 | 2023-12-20 | |
| 1PlusChem | 1P024I9K-100mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 100mg |
$115.00 | 2023-12-20 | |
| 1PlusChem | 1P024I9K-250mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 250mg |
$194.00 | 2023-12-20 |
Ethyl 6-bromo-5-hydroxypicolinate 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1807260-74-7 (Ethyl 6-bromo-5-hydroxypicolinate) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
